molecular formula C9H6BrNO3S B13913425 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one

5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one

Cat. No.: B13913425
M. Wt: 288.12 g/mol
InChI Key: HQOMNUKOEPOYLD-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of isothiazolones, which are characterized by a sulfur-nitrogen ring structure. The presence of a bromine atom on the phenyl ring adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one typically involves the reaction of 4-bromoaniline with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted phenyl isothiazolones

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the bromine atom and the sulfur-nitrogen ring structure, which allows it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one include other isothiazolones and brominated phenyl derivatives. Examples include:

  • 5-Phenyl-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
  • 5-(4-Chloro-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one

Uniqueness

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and potential for diverse applications. The presence of the bromine atom enhances its ability to undergo various chemical transformations, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

5-(4-bromophenyl)-1,1-dioxo-1,2-thiazol-3-one

InChI

InChI=1S/C9H6BrNO3S/c10-7-3-1-6(2-4-7)8-5-9(12)11-15(8,13)14/h1-5H,(H,11,12)

InChI Key

HQOMNUKOEPOYLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NS2(=O)=O)Br

Origin of Product

United States

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